molecular formula C6H11Cl2NO B6219619 1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride CAS No. 2751614-92-1

1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride

Cat. No.: B6219619
CAS No.: 2751614-92-1
M. Wt: 184.1
InChI Key:
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Description

1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride, also known as rolipram, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of cyclic nucleotide phosphodiesterase (PDE) inhibitors, which are known to have a wide range of biochemical and physiological effects.1.1]hexan-1-yl}methanamine hydrochloride.

Scientific Research Applications

1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride has been widely used in scientific research due to its unique properties as a PDE inhibitor. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, and has been studied extensively in the fields of neuroscience, immunology, and oncology.

Mechanism of Action

The mechanism of action of 1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride is through inhibition of cyclic nucleotide PDE. This leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in many biological processes. The increase in cAMP and cGMP levels can lead to a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been studied extensively in the fields of neuroscience, immunology, and oncology, and has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been shown to have effects on the cardiovascular system, the immune system, and the central nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride in lab experiments is its ability to selectively inhibit PDE4, which is involved in many biological processes. This allows researchers to study the effects of cAMP and cGMP on specific biological processes. However, one of the limitations of using this compound in lab experiments is its solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many future directions for research involving 1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride. One area of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Another area of research is in the field of immunology, where this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. Additionally, this compound has been studied in the field of oncology, where it has been shown to have anti-tumor effects and may be useful in the treatment of cancer. Further research is needed to fully understand the potential of this compound in these and other fields.

Synthesis Methods

The synthesis method for 1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride involves the reaction of 3,4-dihydro-2H-pyran with chloroacetyl chloride in the presence of an acid catalyst, followed by the reaction of the resulting product with methylamine and hydrogen chloride gas. This method was first reported in 1981 and has since been used by many researchers to synthesize this compound for scientific research purposes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride' involves the reaction of 4-chloro-2-oxabicyclo[2.1.1]hexane with methanamine in the presence of hydrochloric acid.", "Starting Materials": [ "4-chloro-2-oxabicyclo[2.1.1]hexane", "Methanamine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 4-chloro-2-oxabicyclo[2.1.1]hexane in methanol, add methanamine and hydrochloric acid.", "Heat the reaction mixture at reflux temperature for several hours.", "Cool the reaction mixture and filter the precipitated solid.", "Wash the solid with cold methanol and dry under vacuum to obtain the desired product, 1-{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride." ] }

2751614-92-1

Molecular Formula

C6H11Cl2NO

Molecular Weight

184.1

Purity

95

Origin of Product

United States

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